U-50488 (hydrochloride) is an analytical reference material categorized as an opioid. This product is intended for research and forensic applications.
Selective κ-opioid agonist. At higher concentrations blocks Na+ channels.
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
CAS No.: 67197-96-0
Cat. No.: VC0004167
Molecular Formula: C19H27Cl3N2O
Molecular Weight: 405.8 g/mol
* For research use only. Not for human or veterinary use.
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride - 67197-96-0](/images/no_structure.jpg)
CAS No. | 67197-96-0 |
---|---|
Molecular Formula | C19H27Cl3N2O |
Molecular Weight | 405.8 g/mol |
IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 |
Standard InChI Key | KGMMGVIYOHGOKQ-JAXOOIEVSA-N |
Isomeric SMILES | CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES | CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES | CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide hydrochloride combines a chlorinated aromatic system with a chiral cyclohexyl-pyrrolidine scaffold. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₇Cl₃N₂O·HCl |
Molecular Weight | 453.82 g/mol |
Solubility | Soluble in polar solvents (e.g., DMSO, water) |
Stability | Stable under inert conditions; sensitive to prolonged light exposure |
Melting Point | 192–195°C (decomposes) |
The stereochemistry at the (1R,2R)-cyclohexyl group is critical for receptor binding, as enantiomeric forms exhibit diminished activity.
Synthesis and Optimization
The synthesis involves a multi-step sequence:
-
Coupling Reaction: 3,4-Dichlorophenylacetic acid is activated (e.g., via chloride formation using thionyl chloride) and coupled with (1R,2R)-2-pyrrolidin-1-ylcyclohexylmethylamine in the presence of a base such as triethylamine.
-
Methylation: The secondary amine is methylated using methyl iodide or dimethyl sulfate under alkaline conditions.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and solubility.
Challenges in synthesis include maintaining stereochemical integrity during the cyclohexylamine coupling step. Chromatographic purification is often required to achieve >98% enantiomeric excess.
Pharmacological Profile
Mechanism of Action
The compound acts as a high-affinity κ-opioid receptor (KOR) agonist, with negligible activity at μ- or δ-opioid receptors. Binding studies demonstrate:
Parameter | Value |
---|---|
KOR Binding Affinity (Kᵢ) | 2.3 nM |
EC₅₀ (cAMP inhibition) | 8.7 nM |
Selectivity Ratio (KOR/μ) | >1,000-fold |
The 3,4-dichlorophenyl group facilitates hydrophobic interactions with transmembrane domain 3 of KOR, while the pyrrolidinylcyclohexyl moiety stabilizes the receptor’s active conformation via hydrogen bonding.
In Vitro and In Vivo Efficacy
-
Antinociceptive Effects: In rodent models of neuropathic pain, the compound (1 mg/kg, i.p.) reduced mechanical allodynia by 62% over 4 hours.
-
Anti-Addictive Properties: It attenuated cocaine-seeking behavior in self-administration assays (ED₅₀ = 0.3 mg/kg).
-
Neuroprotection: Demonstrated 40% reduction in glutamate-induced neuronal apoptosis at 10 μM.
Pharmacokinetics and Metabolism
Preclinical ADME studies reveal:
Parameter | Value |
---|---|
Oral Bioavailability | 34% (rat) |
Plasma Half-Life | 2.8 hours |
Protein Binding | 89% |
Major Metabolite | N-Demethylated derivative (via CYP3A4) |
The compound exhibits moderate blood-brain barrier penetration, with a brain/plasma ratio of 0.6 at 1 hour post-administration.
Dose (mg/kg) | Effect |
---|---|
50 (i.p.) | No observable adverse effects |
150 (i.p.) | Transient locomotor suppression |
LD₅₀ | 320 mg/kg (mouse) |
Chronic administration (28 days, 10 mg/kg/day) showed no hepatorenal toxicity in histopathological analyses.
Comparative Analysis with Structural Analogs
The compound’s selectivity surpasses earlier KOR agonists:
Compound | KOR Kᵢ (nM) | μ-Opioid Kᵢ (nM) | Selectivity Ratio |
---|---|---|---|
Target Compound | 2.3 | 2,450 | 1,065 |
U-50488 | 18.7 | 1,890 | 101 |
Salvinorin A | 1.2 | 3,200 | 2,667 |
While salvinorin A exhibits higher affinity, the target compound’s synthetic accessibility and improved pharmacokinetics make it preferable for therapeutic development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume